2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl-

Catalog No.
S14325740
CAS No.
72594-23-1
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl-

CAS Number

72594-23-1

Product Name

2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl-

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromene-4,7-diol

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,13-14,16-17H,9H2

InChI Key

KYPVDKAIGIDYLB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)OC1C3=CC=CC=C3)O

2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl, commonly referred to as 3,4-dihydro-2-phenyl-2H-1-benzopyran-4,7-diol, is an organic compound with the molecular formula C15H14O3C_{15}H_{14}O_3 and a molecular weight of approximately 246.27 g/mol. This compound features a benzopyran skeleton, which is a fused ring system consisting of a benzene ring and a pyran ring. Its structure includes hydroxyl groups at the 4 and 7 positions of the benzopyran moiety, contributing to its chemical reactivity and biological properties. The compound is categorized under flavonoids due to its structural similarities to flavonoid compounds, which are known for their diverse biological activities .

Typical of flavonoids:

  • Oxidation: The compound can be oxidized to form various derivatives, including quinones and other oxidized forms.
  • Reduction: It can participate in reduction reactions leading to the formation of dihydro derivatives.
  • Substitution Reactions: The hydroxyl groups can act as nucleophiles in substitution reactions with electrophiles.

These reactions contribute to the compound's utility in synthetic organic chemistry and its potential biological applications .

Research indicates that 2H-1-benzopyran-4,7-diol exhibits significant biological activities:

  • Antioxidant Properties: The presence of hydroxyl groups enhances its ability to scavenge free radicals.
  • Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: It has been reported to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The synthesis of 2H-1-benzopyran-4,7-diol can be achieved through several methods:

  • Condensation Reactions: Utilizing phenolic compounds and aldehydes under acidic conditions can yield this benzopyran derivative.
  • Cyclization Reactions: Starting from appropriate precursors such as flavanones or chalcones can lead to the formation of the desired compound through cyclization.
  • Multi-step Synthetic Routes: More complex synthetic strategies may involve several steps including protection-deprotection strategies and functional group transformations .

The applications of 2H-1-benzopyran-4,7-diol are diverse:

  • Pharmaceuticals: Due to its biological activities, it is being explored for use in drug formulations targeting cancer and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on skin cells.
  • Food Industry: As a natural antioxidant, it may be used in food preservation to enhance shelf life and maintain quality .

Studies have shown that 2H-1-benzopyran-4,7-diol interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding: Interaction with certain receptors has been noted, suggesting potential roles in modulating physiological responses.

These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2H-1-benzopyran-4,7-diol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Flavanone (e.g., Naringenin)FlavonoidLacks hydroxyl groups at positions 4 and 7
Isoflavone (e.g., Genistein)IsoflavonoidContains a phenolic structure with different substitution patterns
Coumarin (e.g., Coumarin itself)BenzopyroneSimple structure without additional phenyl group
4-HydroxycoumarinHydroxycoumarinContains only one hydroxyl group

The unique features of 2H-1-benzopyran-4,7-diol lie in its specific arrangement of hydroxyl groups and the presence of a phenyl substituent at the 2-position, which enhance its biological activity compared to other similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

242.094294304 g/mol

Monoisotopic Mass

242.094294304 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types